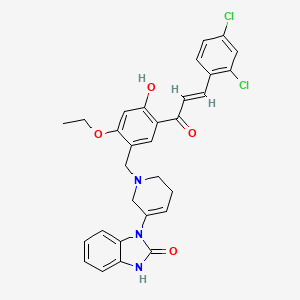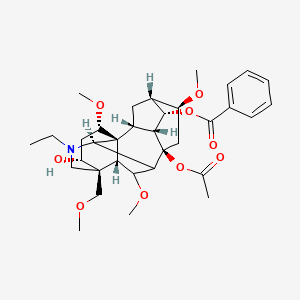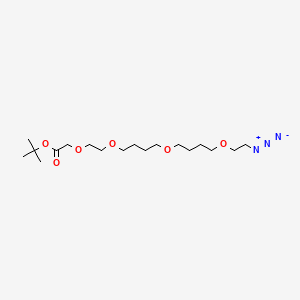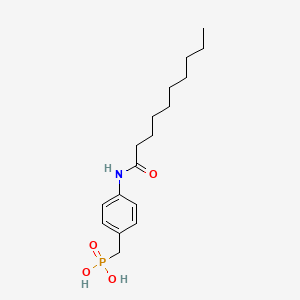![molecular formula C31H29N5O3S2 B11934303 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid CAS No. 1431866-33-9](/img/structure/B11934303.png)
5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸は、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、複数の官能基を組み合わせた独特の構造を特徴とし、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸の合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、中間体の調製から始まり、様々な化学反応を通じて結合させて最終生成物を形成します。これらの反応に使用される一般的な試薬には、有機溶媒、酸、塩基、触媒などがあります。
工業的生産方法
この化合物の工業的生産には、より多くの量に対応するため、実験室規模の合成方法を拡大することが含まれます。これは、収率と純度を高めるために、温度、圧力、反応時間などの反応条件を最適化する必要があります。さらに、工業的生産には、合成プロセスを促進するために反応器や蒸留塔などの特殊な機器を使用することが含まれる場合があります。
化学反応の分析
反応の種類
5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸は、次のような様々な化学反応を起こすことができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を使用して、ある官能基を別の官能基に置換することを伴います。
一般的な試薬と条件
この化合物に関わる反応では、効率的に進行するために、特定の試薬と条件が必要になることがよくあります。例えば、酸化反応には酸性または塩基性条件が必要になる場合がありますが、還元反応には不要な副反応を防ぐために無水条件が必要になる場合があります。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化反応ではカルボン酸やケトンが生成される場合がありますが、還元反応ではアルコールやアミンが生成される場合があります。
科学研究における用途
5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸は、次のような様々な科学研究における用途があります。
化学: この化合物は、より複雑な分子の合成のための構成ブロックとして使用でき、有機合成や材料科学にとって価値のあるものです。
生物学: この化合物の独自の構造により、生体分子と相互作用することができ、生化学的経路の研究や新しい薬物の開発に役立ちます。
医学: 潜在的な生物活性のため、この化合物は、抗炎症作用や抗癌作用など、治療的特性について調査される場合があります。
産業: この化合物の化学的特性により、新しい材料や化学プロセスの開発など、様々な産業用途に適しています。
科学的研究の応用
5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable for organic synthesis and materials science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying biochemical pathways and developing new drugs.
Medicine: Due to its potential biological activity, this compound may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: The compound’s chemical properties make it suitable for use in various industrial applications, such as the development of new materials or chemical processes.
作用機序
5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、様々な細胞プロセスに影響を与える可能性があります。正確な作用機序は、特定の生物学的状況と化合物の構造活性相関によって異なります。
類似の化合物との比較
類似の化合物
1,3,5-トリス(4-アミノフェニル)ベンゼン: この化合物は、特にアミノ基とフェニル基の存在において、5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸と構造的に類似しています.
2,4,6-トリス(4-アミノフェニル)-1,3,5-トリアジン: 様々な化学的および生物学的用途に使用される、同様の官能基を持つ別の化合物.
独自性
5-{3-[4-(アミノメチル)フェノキシ]プロピル}-2-{(8E)-8-[2-(1,3-ベンゾチアゾール-2-イル)ヒドラジニリデン]-5,6,7,8-テトラヒドロナフタレン-2-イル}-1,3-チアゾール-4-カルボン酸の独自性は、複数の官能基と芳香族系を組み合わせた複雑な構造にあります。この複雑さは、多様な化学反応性と潜在的な生物活性を可能にし、研究や産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: This compound shares some structural similarities with 5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid, particularly in the presence of amino and phenyl groups.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another compound with similar functional groups, used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
1431866-33-9 |
|---|---|
分子式 |
C31H29N5O3S2 |
分子量 |
583.7 g/mol |
IUPAC名 |
5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[(8Z)-8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C31H29N5O3S2/c32-18-19-10-14-22(15-11-19)39-16-4-9-27-28(30(37)38)34-29(40-27)21-13-12-20-5-3-7-24(23(20)17-21)35-36-31-33-25-6-1-2-8-26(25)41-31/h1-2,6,8,10-15,17H,3-5,7,9,16,18,32H2,(H,33,36)(H,37,38)/b35-24- |
InChIキー |
JKMWZKPAXZBYEH-BGDIREAQSA-N |
異性体SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)/C(=N\NC5=NC6=CC=CC=C6S5)/C1 |
正規SMILES |
C1CC2=C(C=C(C=C2)C3=NC(=C(S3)CCCOC4=CC=C(C=C4)CN)C(=O)O)C(=NNC5=NC6=CC=CC=C6S5)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)

